2-ethoxyethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate
Description
Properties
IUPAC Name |
2-ethoxyethyl 6-nitro-2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO7/c1-2-20-5-6-21-13(16)11-8-9-7-10(15(18)19)3-4-12(9)22-14(11)17/h3-4,7-8H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMONMWPMJBFONR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Coumarin-3-Carboxylic Acid
The parent compound, coumarin-3-carboxylic acid, undergoes electrophilic aromatic substitution to introduce the nitro group. Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The electron-donating nature of the carbonyl oxygen directs nitration to position 6, yielding the desired intermediate.
Reaction Conditions
- Reagents : Coumarin-3-carboxylic acid (1 equiv), HNO₃ (1.2 equiv), H₂SO₄ (catalytic).
- Temperature : 0–5°C, 4–6 hours.
- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
Characterization Data
Esterification with 2-Ethoxyethanol
Acid Chloride Method
The carboxylic acid intermediate is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 2-ethoxyethanol.
Reaction Conditions
- Step 1 (Acid Chloride Formation) :
- Reagents : 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid (1 equiv), SOCl₂ (3 equiv).
- Temperature : Reflux (70°C), 2 hours.
- Workup : Excess SOCl₂ removed under reduced pressure.
- Step 2 (Esterification) :
- Reagents : Acid chloride (1 equiv), 2-ethoxyethanol (1.5 equiv), pyridine (1.2 equiv).
- Solvent : Dry dichloromethane (DCM).
- Temperature : Room temperature, 12 hours.
- Workup : Washing with 5% HCl, brine, and drying over Na₂SO₄.
Characterization Data
Carbodiimide-Mediated Coupling
An alternative method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid.
Reaction Conditions
- Reagents : 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid (1 equiv), EDC (1.2 equiv), DMAP (0.1 equiv), 2-ethoxyethanol (1.5 equiv).
- Solvent : Dry tetrahydrofuran (THF).
- Temperature : 0°C to room temperature, 24 hours.
- Workup : Column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Optimization and Challenges
Regioselectivity in Nitration
The nitro group’s position is critical. competing nitration at position 8 is minimized by:
Esterification Efficiency
- Solvent Choice : Polar aprotic solvents (e.g., DCM) improve 2-ethoxyethanol solubility.
- Catalyst Loading : DMAP (10 mol%) enhances reaction rates in carbodiimide-mediated coupling.
Analytical Data Summary
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Weight | 323.26 g/mol | |
| Melting Point | 112–114°C | |
| ¹H NMR (CDCl₃) | δ 8.58 (s, 1H), 8.20 (d, 1H), 4.42 (m, 4H) | |
| HPLC Purity | >98% |
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Alkyl halides, sodium hydride (NaH).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 2-Aminoethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate.
Substitution: Various alkyl or aryl derivatives.
Hydrolysis: 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
2-Ethoxyethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate has demonstrated potential in medicinal chemistry due to its diverse biological activities.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it inhibits cell proliferation in human cancer cells, making it a candidate for further development as an anticancer agent. For instance, studies reported IC50 values comparable to established chemotherapeutics like etoposide, suggesting promising efficacy against malignancies .
Antimicrobial Properties
The compound has also shown antibacterial activity against a range of bacterial strains. The presence of the chromene structure enhances its ability to disrupt bacterial membranes, contributing to its antimicrobial efficacy . This property is particularly valuable in the development of new antibiotics in an era of increasing antibiotic resistance.
Environmental Science
The unique properties of this compound make it suitable for applications in environmental monitoring.
Fluorescent Probes for Metal Ion Detection
This compound can act as a fluorescent probe for detecting metal ions, particularly copper(II) ions in aqueous solutions. Its selective fluorescence response allows for sensitive detection methods that can be applied in environmental monitoring and analysis . Such applications are critical for assessing pollution levels and ensuring environmental safety.
Materials Science
The structural characteristics of this compound also lend themselves to potential applications in materials science.
Polymer Chemistry
Incorporating chromene derivatives into polymer matrices may enhance the mechanical and thermal properties of the resulting materials. The ability to modify the chromene structure could lead to the development of novel materials with tailored properties for specific applications, such as coatings or composites .
Case Study 1: Anticancer Activity
A detailed study evaluated the cytotoxic effects of this compound against several human cancer cell lines using assays such as XTT and MTT. The results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting that this compound could serve as a lead structure for developing new anticancer therapies .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on assessing the antimicrobial efficacy of related compounds. The findings established a correlation between structural modifications and enhanced antimicrobial activity against gram-positive bacteria, reinforcing the potential use of this compound in developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-ethoxyethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. Additionally, the chromene core can inhibit enzymes involved in inflammation and coagulation pathways, contributing to its anti-inflammatory and anticoagulant properties .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their differences:
*Estimated based on ethyl ester variant (C₁₂H₉NO₆) with 2-ethoxyethyl substitution. †Calculated using average atomic masses.
Physicochemical Properties
- Solubility : The 2-ethoxyethyl ester increases lipophilicity (logP ~2.5–3.0) compared to ethyl (logP ~1.8) or carboxylic acid (logP ~0.5) variants, favoring absorption in lipid-rich biological environments .
- Crystallinity : Nitro and ester groups promote intermolecular interactions (e.g., carbonyl–π, dipolar forces), enhancing crystallinity. This is critical for X-ray diffraction studies, as seen in related chromene derivatives .
Biological Activity
2-Ethoxyethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate (CAS No. 899726-03-5) is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C14H13NO7
- Molecular Weight : 307.2555 g/mol
- CAS Number : 899726-03-5
Biological Activities
Coumarins, including this compound, exhibit a wide range of biological activities:
-
Antimicrobial Activity :
- Coumarin derivatives have shown significant antimicrobial properties. Research indicates that similar compounds can inhibit bacterial growth against various strains such as Staphylococcus aureus and Escherichia coli .
- A study highlighted that certain coumarin derivatives exhibited moderate to excellent antibacterial activity, suggesting potential applications in treating infections caused by resistant bacterial strains .
-
Anticancer Properties :
- Coumarins are recognized for their anticancer potential. They induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress .
- Specific derivatives have been reported to downregulate oncogenes and upregulate tumor suppressor genes, contributing to their anticancer efficacy .
-
Anti-inflammatory Effects :
- Compounds in this class have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
- The inhibition of phospholipase A2 (sPLA2) has also been noted, with an IC50 value indicating strong activity against this enzyme, which is crucial in inflammatory responses .
- Antioxidant Activity :
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to irreversibly inhibit sPLA2 from Crotalus durissus ruruima venom, which plays a significant role in inflammation and pain signaling pathways .
- Gene Regulation : It affects the expression of genes involved in cell proliferation and apoptosis, making it a candidate for cancer therapy .
Case Studies
-
Antimicrobial Evaluation :
A recent study evaluated the antimicrobial activity of various coumarin derivatives, including those structurally related to this compound. Compounds were tested against standard bacterial strains, showing promising results with some derivatives achieving minimal inhibitory concentrations (MICs) comparable to standard antibiotics like chloramphenicol and ciprofloxacin . -
Anticancer Research :
In vitro studies demonstrated that specific coumarin derivatives could induce apoptosis in human cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that similar modifications in the structure may enhance the anticancer properties of this compound .
Q & A
Q. What are the established synthetic routes for 2-ethoxyethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate, and how can reaction conditions be optimized?
The compound is synthesized via Knoevenagel condensation, a common method for coumarin derivatives. Key steps include:
- Reagent selection : Use ethyl acetoacetate and 6-nitro-2-hydroxybenzaldehyde as precursors.
- Catalyst : Piperidine or ammonium acetate in ethanol under reflux (70–80°C).
- Purification : Recrystallization in ethanol or ethyl acetate yields pure crystals. Optimization involves adjusting molar ratios (1:1.2 aldehyde:ester) and reflux duration (6–8 hours) to maximize yield (typically 65–75%) .
- Validation : Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) and confirm purity via melting point analysis.
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Essential techniques include:
- IR : Confirm ester carbonyl (C=O) at ~1720 cm⁻¹ and nitro group (NO₂) at ~1530 cm⁻¹.
- ¹H/¹³C NMR : Assign signals for ethoxyethyl chain (δ 4.3–4.5 ppm for OCH₂, δ 1.2–1.4 ppm for CH₃) and coumarin core (δ 6.8–8.5 ppm for aromatic protons). Discrepancies between calculated and observed shifts may arise from solvent effects or crystallinity; use deuterated solvents (e.g., CDCl₃) and cross-validate with 2D NMR (COSY, HSQC) .
- MS : High-resolution ESI-MS confirms molecular ion [M+H]⁺ with <2 ppm error.
Q. How is single-crystal X-ray diffraction applied to resolve structural ambiguities?
Single-crystal X-ray analysis (e.g., using SHELX software ) determines:
- Space group : Likely monoclinic (e.g., P2₁/n) based on related coumarins.
- Intermolecular interactions : Hydrogen bonds (C–H···O) stabilize the lattice. Hirshfeld surface analysis quantifies interaction contributions (e.g., O···H contacts ≥30%) .
- Troubleshooting : Poor crystal quality may require slow evaporation in DCM/hexane (1:2) or temperature-controlled crystallization.
Advanced Research Questions
Q. How do substituent electronic effects (e.g., nitro group) influence the compound’s reactivity and photophysical properties?
The electron-withdrawing nitro group at C6:
- Reduces electron density on the coumarin core, shifting UV-Vis absorbance to longer wavelengths (λmax ~380 nm vs. ~320 nm for non-nitro derivatives).
- Enhances stability under oxidative conditions but may reduce fluorescence quantum yield due to intersystem crossing. Compare with methoxy or halogen substituents using time-resolved spectroscopy .
- Computational validation : DFT calculations (B3LYP/6-311+G*) predict frontier molecular orbitals and charge distribution .
Q. What methodologies address contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may stem from:
- Assay variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion).
- Sample purity : Validate via HPLC (≥95% purity; C18 column, acetonitrile:water gradient).
- SAR analysis : Compare with analogs (e.g., ethyl 6-phenyl derivatives) to identify critical substituents. For example, replacing ethoxyethyl with methyl groups reduces logP, altering membrane permeability .
Q. How can intermolecular interaction patterns guide co-crystal design for enhanced solubility?
Hirshfeld surface analysis reveals dominant O···H and C–H···π interactions. Co-crystallization with pharmaceutically acceptable co-formers (e.g., succinic acid) can:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
